molecular formula C18H20N2O2S B5068846 N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide

Cat. No.: B5068846
M. Wt: 328.4 g/mol
InChI Key: XMAKTMBNZKFLQF-UHFFFAOYSA-N
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Description

N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPT is a thioamide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. This compound has been shown to selectively inhibit COX-2, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide in lab experiments is its low toxicity profile, which makes it a safe and effective drug candidate. Another advantage is its selective inhibition of COX-2, which may reduce the risk of side effects associated with non-selective COX inhibitors. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

For the study of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide include further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its potential applications in different fields. In medicine, this compound may be studied for its potential use in the treatment of chronic pain and inflammation, as well as its potential use in combination with other drugs for the treatment of cancer. In agriculture, this compound may be studied for its potential use as a herbicide, as well as its potential use in the development of new crop varieties. In environmental science, this compound may be studied for its potential use in the removal of heavy metals from contaminated soil and water, as well as its potential use in the development of new materials for water purification.

Synthesis Methods

The synthesis of N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been achieved through various methods, including the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-chloro benzoyl chloride. Another method involves the reaction of 3-methyl aniline with carbon disulfide and propyl bromide, followed by reaction with 4-nitrobenzoyl chloride and subsequent reduction with tin (II) chloride.

Scientific Research Applications

N-{[(3-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. In agriculture, this compound has been studied for its potential use as a herbicide, and in environmental science, it has been studied for its potential use in the removal of heavy metals from contaminated soil and water.

Properties

IUPAC Name

N-[(3-methylphenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-3-11-22-16-9-7-14(8-10-16)17(21)20-18(23)19-15-6-4-5-13(2)12-15/h4-10,12H,3,11H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKTMBNZKFLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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